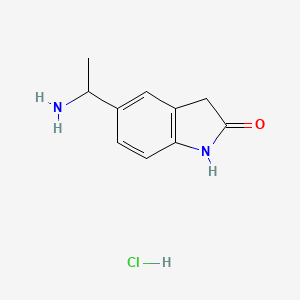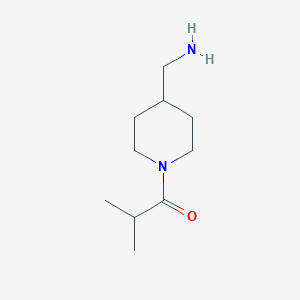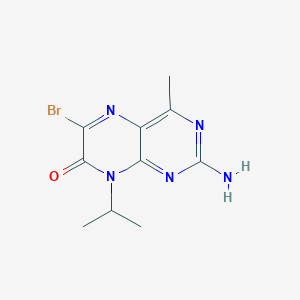
Ácido (3-(butilcarbamoyl)-4-fluorofenil)borónico
Descripción general
Descripción
“(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group. Boronic acids are known to reversibly bind diols, a molecular feature that is ubiquitous within saccharides, leading to their use in the design and implementation of sensors for numerous saccharide species .
Synthesis Analysis
Boronic acids, including “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid”, can be synthesized through various methods. One such method is the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the catalytic protodeboronation of pinacol boronic esters . The specific synthesis process for “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid” is not well-documented in the available literature.
Molecular Structure Analysis
The molecular structure of “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid” consists of 11 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms . Its average mass is 239.051 Da and its monoisotopic mass is 239.112900 Da .
Chemical Reactions Analysis
Boronic acids, including “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They also undergo catalytic protodeboronation, a process that is not well developed but has been reported in the literature .
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Ácidos borónicos: son conocidos por su capacidad de interactuar con dioles y bases de Lewis fuertes como aniones de fluoruro o cianuro. Esta interacción es fundamental en diversas aplicaciones de detección, que pueden ser ensayos homogéneos o detección heterogénea . La detección del ion fluoruro, en particular, es una aplicación significativa debido a la afinidad del compuesto por los iones fluoruro, lo que puede ser útil en la vigilancia ambiental y la atención médica.
Manipulación y modificación de proteínas
La interacción de los ácidos borónicos con las proteínas permite su uso en la manipulación y modificación de proteínas. Esto incluye aplicaciones en etiquetado biológico, donde los ácidos borónicos se pueden utilizar para unir marcadores a proteínas con fines de seguimiento e identificación .
Desarrollo terapéutico
Los ácidos borónicos tienen potencial terapéutico debido a sus interacciones bioquímicas. Se pueden utilizar en el desarrollo de terapéuticos, particularmente en el diseño de inhibidores del proteasoma que son cruciales en el tratamiento de ciertos tipos de cáncer .
Tecnologías de separación
Las propiedades únicas de los ácidos borónicos permiten su uso en tecnologías de separación. Se pueden emplear en cromatografía de afinidad para separar y purificar glicoproteínas y otras biomoléculas que contienen dioles, lo que es esencial tanto en la investigación como en la fabricación farmacéutica .
Acoplamiento Suzuki-Miyaura
El acoplamiento Suzuki-Miyaura es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. Los ácidos borónicos, incluido el ácido (3-(butilcarbamoyl)-4-fluorofenil)borónico, se utilizan como reactivos en esta reacción debido a su estabilidad y tolerancia a los grupos funcionales, lo que es beneficioso en la química orgánica sintética .
Electroforesis y métodos analíticos
Los ácidos borónicos se utilizan en la electroforesis de moléculas glicosiladas. También se utilizan como materiales de construcción para micropartículas en métodos analíticos, que se pueden aplicar en varios campos, incluida la biotecnología y el diagnóstico .
Sistemas de liberación controlada
En el campo de la administración de fármacos, los ácidos borónicos se pueden incorporar a los polímeros para la liberación controlada de fármacos como la insulina. Esta aplicación es particularmente relevante para el manejo de la diabetes, donde la dosificación y el tiempo precisos son cruciales .
Química de los carbohidratos y glicobiología
Por último, los ácidos borónicos desempeñan un papel crucial en la química de los carbohidratos y la glicobiología. Están involucrados en el análisis, separación, protección y activación de carbohidratos, lo que es fundamental para comprender y manipular sistemas biológicos complejos .
Mecanismo De Acción
Target of Action
The primary target of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds . In addition, the compound’s ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc., can influence various biochemical processes .
Action Environment
The action, efficacy, and stability of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability in water can affect its bioavailability and efficacy . Additionally, the compound’s action can be influenced by the presence of other chemical reagents, such as palladium, which is required for the Suzuki–Miyaura cross-coupling reaction .
Direcciones Futuras
Boronic acids, including “(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid”, have a wide range of potential applications due to their ability to reversibly bind diols . They are increasingly utilized in diverse areas of research, including the development of sensors for numerous saccharide species . Future research may focus on further exploring these applications and developing new synthesis methods for boronic acids.
Propiedades
IUPAC Name |
[3-(butylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYINHVVQWXVREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660230 | |
| Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-23-5 | |
| Record name | B-[3-[(Butylamino)carbonyl]-4-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B1519987.png)
![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)
![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)
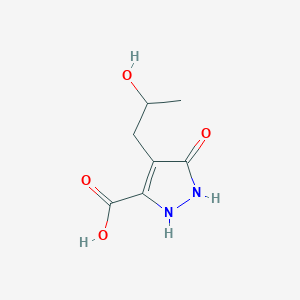
![6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1519996.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B1519999.png)

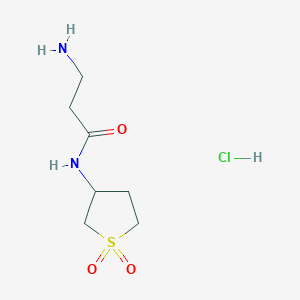
![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)
